molecular formula C17H17N5O2 B5736564 N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B5736564
M. Wt: 323.35 g/mol
InChI Key: APFDDJHDJUNTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a synthetic compound that belongs to the class of acetamides and is structurally similar to other compounds such as clofibrate and fenofibrate. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the activation of PPARs. PPARs are nuclear receptors that play a crucial role in regulating various metabolic processes such as glucose and lipid metabolism. This compound has been shown to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, which play a crucial role in the development of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase fatty acid oxidation and glucose uptake, which leads to a reduction in blood glucose and lipid levels. This compound has also been shown to improve insulin sensitivity and reduce inflammation, which are crucial factors in the development of metabolic disorders. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its ability to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound also has a relatively low toxicity profile, making it a suitable candidate for preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide. One of the significant future directions is the investigation of this compound's potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound's ability to activate PPARs makes it a promising candidate for the development of new therapies for these disorders. Another future direction is the investigation of this compound's potential application in the treatment of cancer. This compound's ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer therapies. Additionally, the development of new formulations of this compound that improve its solubility in aqueous solutions could lead to more effective in vivo studies.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in various scientific research applications, including cancer research and the treatment of metabolic disorders. This compound selectively activates PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylamine with 4-(1H-tetrazol-1-yl)phenol in the presence of acetic anhydride and triethylamine. The resulting product can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-3-4-14(9-13(12)2)19-17(23)10-24-16-7-5-15(6-8-16)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDDJHDJUNTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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